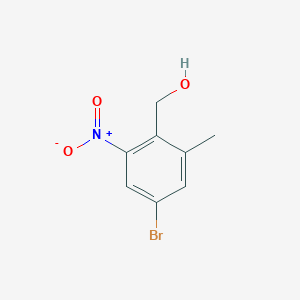
(4-Bromo-2-methyl-6-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-methyl-6-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methyl-6-nitrophenyl)methanol typically involves the bromination of 2-methyl-6-nitrophenol followed by a reduction reaction. The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting 4-bromo-2-methyl-6-nitrophenol is then reduced to this compound using a reducing agent like sodium borohydride in a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-Bromo-2-methyl-6-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: 4-Bromo-2-methyl-6-nitrobenzaldehyde or 4-Bromo-2-methyl-6-nitrobenzoic acid.
Reduction: 4-Bromo-2-methyl-6-aminophenylmethanol.
Substitution: Compounds like 4-methoxy-2-methyl-6-nitrophenylmethanol or 4-cyano-2-methyl-6-nitrophenylmethanol.
科学的研究の応用
(4-Bromo-2-methyl-6-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of (4-Bromo-2-methyl-6-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
4-Bromo-2-methyl-6-nitroaniline: Similar structure but with an amino group instead of a methanol group.
2-Bromo-4-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of a methanol group.
4-Methyl-2-nitrophenylmethanol: Similar structure but without the bromine atom
Uniqueness
The presence of both a bromine atom and a nitro group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
(4-bromo-2-methyl-6-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-2-6(9)3-8(10(12)13)7(5)4-11/h2-3,11H,4H2,1H3 |
InChIキー |
AMBCVORYOYVVQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CO)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)

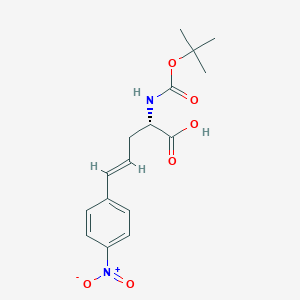
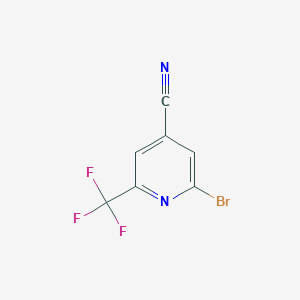
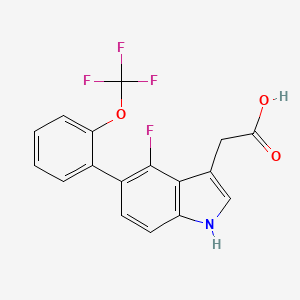
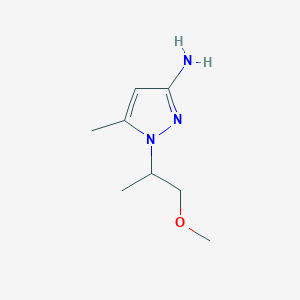
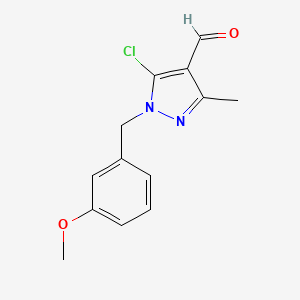
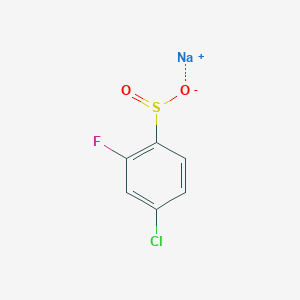
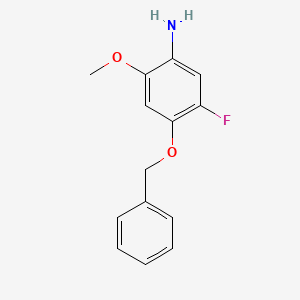
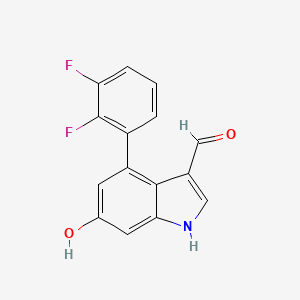
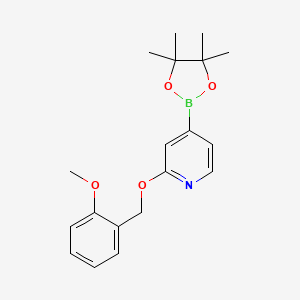
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
